molecular formula C9H12O B8743019 4-Cyclopropylidenecyclohexanone

4-Cyclopropylidenecyclohexanone

Cat. No.: B8743019
M. Wt: 136.19 g/mol
InChI Key: JGRJCCCWIYIRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylidenecyclohexanone is a bicyclic ketone featuring a cyclohexanone core fused with a cyclopropane ring. Its molecular formula is C₁₄H₂₂O₄, as determined via high-resolution mass spectrometry (HREIMS) . Key structural features include a hydroxyethyl group at C-4a (δH 3.60, δC 59.3) instead of a hydroxyl group found in simpler analogs like compound 2 (a related cyclohexanone derivative). NMR and HMBC correlations confirm this substitution, while ECD spectra suggest a shared absolute configuration with compound 2, indicating stereochemical consistency despite structural differences .

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-cyclopropylidenecyclohexan-1-one

InChI

InChI=1S/C9H12O/c10-9-5-3-8(4-6-9)7-1-2-7/h1-6H2

InChI Key

JGRJCCCWIYIRTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclohexanone Derivatives

Structural and Molecular Comparisons

The table below summarizes structural and molecular features of 4-Cyclopropylidenecyclohexanone and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number References
This compound C₁₄H₂₂O₄ 254.32 Cyclopropylidene, hydroxyethyl Not reported
4-Isopropylcyclohexanone C₉H₁₆O 140.22 Isopropyl 5432-85-9
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Heptyl 16618-75-0
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 4-Chlorophenyl 14472-80-1
4-Isopropyl-2-cyclohexenone C₉H₁₄O 138.21 Isopropyl, α,β-unsaturated ketone 500-02-7

Key Observations :

  • Substituent Effects: The cyclopropylidene group in this compound introduces steric strain and electronic effects distinct from alkyl (e.g., heptyl, isopropyl) or aryl (e.g., 4-chlorophenyl) substituents. This strain may influence reactivity in synthetic pathways .
  • Molecular Weight: The hydroxyethyl and cyclopropane groups increase the molecular weight of this compound compared to simpler derivatives like 4-isopropylcyclohexanone .
This compound
  • Synthesis : Derived via substitution of a hydroxyl group with a hydroxyethyl group, as evidenced by HMBC and COSY correlations .
4-Propylcyclohexanone
  • Biotransformation: Reduced to cis-4-propylcyclohexanol using mutant alcohol dehydrogenase (ADH) with 99% enantiomeric excess, highlighting enzymatic selectivity .
  • Applications : Intermediate in liquid crystal display (LCD) manufacturing .
4-Heptylcyclohexanone
  • Hazards : Releases irritant fumes upon combustion; requires protective gear during handling .
  • Use : Industrial applications in polymer and surfactant synthesis .
4-Isopropyl-2-cyclohexenone
  • Conjugation Effects : The α,β-unsaturated ketone enhances electrophilicity, making it reactive in Michael additions or Diels-Alder reactions .

Spectroscopic and Analytical Data

  • This compound: NMR (δH 3.60 for hydroxyethyl, δC 59.3) and ECD spectra align with compound 2, suggesting similar stereoelectronic environments .
  • 4-Isopropylcyclohexanone: Characteristic IR peaks at ~1710 cm⁻¹ (C=O stretch) and ¹H NMR signals for isopropyl (δH 1.0–1.2) .
  • 4-Heptylcyclohexanone: GC-MS retention indices and fragmentation patterns aid in identification .

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